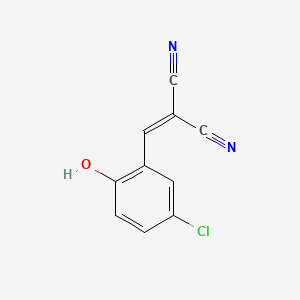

Malononitrile, (5-chloro-2-hydroxybenzylidene)-

Description

Malononitrile derivatives, such as (5-chloro-2-hydroxybenzylidene)-malononitrile, are characterized by a central malononitrile core (NC–CH₂–CN) functionalized with aromatic substituents. These compounds are synthesized via Knoevenagel condensation, where aldehydes react with malononitrile under basic or catalytic conditions . The 5-chloro-2-hydroxybenzylidene substituent introduces electron-withdrawing and hydrogen-bonding capabilities, influencing reactivity and optical properties. Applications span nonlinear optics (NLO) , catalysis , and pharmaceutical intermediates .

Properties

CAS No. |

5348-77-6 |

|---|---|

Molecular Formula |

C10H5ClN2O |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

2-[(5-chloro-2-hydroxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-9-1-2-10(14)8(4-9)3-7(5-12)6-13/h1-4,14H |

InChI Key |

YNDWMWPHAMWBLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=C(C#N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identification and Properties

| Property | Data |

|---|---|

| Chemical Name | Malononitrile, (5-chloro-2-hydroxybenzylidene)- |

| CAS Number | 5348-77-6 |

| Molecular Formula | C₁₀H₅ClN₂O |

| Molecular Weight | 204.612 g/mol |

| Density | 1.422 g/cm³ |

| Boiling Point | 395.2 °C at 760 mmHg |

| Flash Point | 192.8 °C |

| Exact Mass | 204.009 |

| Polar Surface Area (PSA) | 67.81 Ų |

| LogP | 2.476 |

| Index of Refraction | 1.661 |

These physicochemical parameters are essential for understanding the compound’s behavior during synthesis and purification.

Preparation Methods Analysis

General Synthetic Approach: Knoevenagel Condensation

The primary and most widely employed method for synthesizing malononitrile derivatives such as (5-chloro-2-hydroxybenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde bearing the 5-chloro-2-hydroxyphenyl moiety with malononitrile under basic or catalytic conditions.

Reaction Conditions and Catalysts

- Catalysts: Various catalysts have been reported to promote this condensation efficiently. One notable catalyst is pentamethyldiethylenetriamine (PMDTA), which facilitates the reaction at moderate temperatures (60–80 °C) within 15–60 minutes.

- Temperature and Time: Typical reaction temperatures range from ambient (25 °C) to 80 °C, with reaction times spanning from 10 minutes to 3 hours depending on catalyst and conditions.

- Solvent: The reaction can be performed in organic solvents or aqueous media, with recent advances showing efficient aqueous-phase synthesis using nanohybrid catalysts.

Mechanism Overview

The mechanism proceeds via:

- Activation of the aldehyde by the catalyst.

- Nucleophilic attack of malononitrile’s active methylene group on the aldehyde carbonyl carbon.

- Elimination of water to form the benzylidene malononitrile derivative.

Scheme 2 in the referenced study illustrates the PMDTA-catalyzed mechanism for similar benzylidenemalononitrile compounds.

Specific Synthesis of Malononitrile, (5-chloro-2-hydroxybenzylidene)-

The synthesis involves the condensation of 5-chloro-2-hydroxybenzaldehyde with malononitrile. Key experimental data from literature include:

These results highlight that the Knoevenagel condensation is highly efficient for this compound, with yields typically above 80% under optimized conditions.

Alternative Synthetic Routes

While the Knoevenagel condensation is predominant, other preparative steps relevant to the precursor aldehyde (5-chloro-2-hydroxybenzaldehyde) or related intermediates are noteworthy:

- Synthesis of 5-chloro-2-nitroanilines: These are key intermediates in the preparation of the aldehyde precursor. A patented method involves nitration of m-dichlorobenzene followed by high-pressure amination with ammonia, yielding 5-chloro-2-nitroanilines with improved yields and reduced environmental impact.

This stepwise approach ensures the availability of high-purity starting materials for the subsequent Knoevenagel condensation.

Data Tables Summarizing Preparation Conditions

Research Discoveries and Advances

- Catalyst Efficiency: PMDTA has been shown to catalyze the Knoevenagel condensation efficiently, yielding high product purity and yield in short reaction times (30 min at 80 °C).

- Green Chemistry Approaches: The use of NiCu@MWCNT nanohybrids enables aqueous-phase synthesis at room temperature with quantitative yields, representing a significant advancement in environmentally benign synthesis.

- Substituent Effects: Electron-withdrawing groups such as chloro on the aromatic aldehyde increase reaction efficiency and yield, consistent with observed kinetics and product distributions.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (5-chloro-2-hydroxybenzylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Malononitrile, (5-chloro-2-hydroxybenzylidene)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including antitubercular activity.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Malononitrile, (5-chloro-2-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, such as the disruption of metabolic pathways and the inhibition of cell growth .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Yields for hydrazono derivatives (70–75%) are lower than classical Knoevenagel products (82%) , likely due to multi-step pathways. Catalytic methods (e.g., ZnCl₂/acetic acid) improve cyclization efficiency .

Physical and Spectral Properties

Melting Points and Stability:

- 2-Benzylidenemalononitrile: 85–86°C

- 4a (chlorophenylhydrazono): ~148°C

- 4b (tolylhydrazono): ~126°C

Higher melting points in hydrazono derivatives (4a, 4b) suggest increased crystallinity from intermolecular hydrogen bonding (NH groups) . The absence of hydroxy groups in these analogs may reduce thermal stability compared to (5-chloro-2-hydroxybenzylidene)-malononitrile.

Spectroscopic Features:

- CN Stretching : All derivatives show strong ν(CN) peaks near 2185–2200 cm⁻¹ .

- NH Stretching: Hydrazono derivatives exhibit broad ν(NH) at 3300–3320 cm⁻¹ , absent in non-hydrazono analogs.

Catalytic Activity:

- Knoevenagel Reactions: Zn(II) coordination polymers catalyze benzylidenemalononitrile synthesis with 89–95% efficiency under mild conditions , outperforming traditional acid/base methods (82% yield) .

- Cyclization: Hydrazono derivatives (4a, 4b) undergo ZnCl₂-mediated cyclization to form heterocycles, a pathway relevant to pharmaceutical synthesis .

Optical Properties:

- Nonlinear Optics (NLO): Thiazolidinone-malononitrile derivatives exhibit higher NLO activity (6× urea) due to extended π-conjugation and electron-withdrawing groups .

Pharmacological Potential:

- Chromene derivatives synthesized from malononitrile show moderate bioactivity , suggesting that (5-chloro-2-hydroxybenzylidene)-malononitrile could serve as a precursor for antimicrobial or anticancer agents.

Contrasts and Limitations

- Chromene vs. Benzylidene Derivatives: Chromene-based malononitriles (e.g., ) prioritize ring-forming reactions over substituent diversity, limiting direct comparability .

- Toxicity: Malononitrile itself is associated with cyanide release , but chloro/hydroxy substituents may alter detoxification pathways.

Biological Activity

Malononitrile, (5-chloro-2-hydroxybenzylidene)- is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, including cytotoxicity, antibacterial properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

Malononitrile, (5-chloro-2-hydroxybenzylidene)- is characterized by the presence of a chloro group and a hydroxyl group on the benzylidene moiety. This structural configuration is crucial for its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of malononitrile derivatives in various cancer cell lines. For instance, the compound demonstrated moderate cytotoxicity against human promyelocytic leukemia cells (HL-60) with an IC50 value of 17.55 ± 1.70 μM . Comparatively, other derivatives exhibited varying levels of activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Malononitrile derivative | HL-60 | 17.55 ± 1.70 |

| Doxorubicin (control) | HL-60 | 7.42 ± 2.60 |

| Malononitrile derivative | A549 | >30 |

| Malononitrile derivative | NIH/3T3 | >30 |

These findings suggest that while malononitrile derivatives exhibit some cytotoxic potential, they may not be as potent as established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial properties of malononitrile derivatives have also been investigated. The compound showed effectiveness against various Gram-positive and Gram-negative bacteria. Notably, the antibacterial activity was assessed using the minimum inhibitory concentration (MIC) method:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | >10 |

| Escherichia coli | >10 |

In comparison to other compounds tested in similar studies, malononitrile derivatives displayed moderate antibacterial activity, indicating potential for further development as antimicrobial agents .

The mechanism underlying the biological activity of malononitrile derivatives involves interactions with cellular targets that disrupt normal cellular functions. Preliminary studies suggest that these compounds may interfere with DNA replication processes in viral infections, particularly against human adenovirus (HAdV). For example, certain analogues exhibited sub-micromolar potency against HAdV with selectivity indices greater than 100 , indicating a promising therapeutic window .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study highlighted that malononitrile derivatives were tested against multiple cancer cell lines using fluorescent resazurin assays. The results indicated that certain substitutions on the phenyl ring significantly influenced cytotoxicity .

- Antimicrobial Efficacy : Another research focused on evaluating a series of synthesized compounds for their antimicrobial activity against a panel of pathogens, revealing that malononitrile derivatives had comparable efficacy to known antibiotics .

- Antiviral Potential : The antiviral activity against HAdV was particularly notable in some derivatives, which showed reduced cytotoxicity while maintaining efficacy against viral replication .

Q & A

Q. Table 1: Synthesis Conditions and Outcomes

| Condition | Effect on Product | Reference |

|---|---|---|

| Ethanol + Piperidine | Monomeric iminochromene formation | |

| Aqueous Base | Dimeric chromene formation | |

| Prolonged Reflux (12h) | Higher yield (>50%) |

Basic: What purification and characterization methods are recommended for this compound?

Answer:

- Purification : Recrystallization from hot ethanol/water mixtures is standard. Insoluble byproducts are excluded during filtration .

- Characterization :

Advanced: How do solvent and catalyst choices influence reaction mechanisms and product selectivity?

Answer:

- Solvent Effects : Polar protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, favoring kinetic products like iminochromenes. Non-polar solvents may slow reaction rates .

- Catalyst Role : Piperidine deprotonates malononitrile, facilitating nucleophilic attack on the aldehyde. Ionic liquids (e.g., [BMIM][BF₄]) can enhance reaction efficiency and enable catalyst recycling .

- Mechanistic Divergence : In aqueous base, hydroxide ions promote aldol-like dimerization, leading to chromene derivatives. This contrasts with monomeric products in organic solvents .

Advanced: How can computational methods like DFT elucidate the electronic properties of (5-chloro-2-hydroxybenzylidene)malononitrile?

Answer:

Density-functional theory (DFT) calculates:

- Electron Density : Local spin-density and exact-exchange terms (e.g., B3LYP functional) predict HOMO-LUMO gaps, critical for understanding reactivity .

- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, validating experimental data .

- Reaction Pathways : Transition-state modeling explains selectivity in condensation reactions .

Q. Table 2: DFT Applications

| Property | Method (Functional) | Outcome | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G(d) | Predicts charge-transfer ability | |

| Reaction Energy Barrier | M06-2X/cc-pVTZ | Validates solvent effects |

Advanced: How can researchers resolve contradictions in synthesis outcomes reported across studies?

Answer:

Contradictions arise from subtle variations in:

- Temperature : Higher temperatures (>80°C) accelerate side reactions (e.g., hydrolysis of nitriles) .

- Catalyst Loading : Excess base (e.g., triethylamine) may deprotonate intermediates, altering product distribution .

- Analytical Validation : Cross-validate results using orthogonal methods (e.g., GC, HPLC, and NMR) to confirm product identity .

Case Study : A study using aqueous NaOH reported dimeric chromenes, while ethanol-based syntheses yielded iminochromenes. This divergence underscores the need to document solvent and base concentrations meticulously .

Basic: What safety protocols are essential when handling (5-chloro-2-hydroxybenzylidene)malononitrile?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category: Skin/Eye Irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Respiratory Irritation) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via authorized waste handlers .

Advanced: What are the emerging applications of this compound in materials science and medicinal chemistry?

Answer:

- Materials Science : Serves as a ligand in coordination polymers for gas storage (e.g., bisbenzimidazole derivatives) .

- Medicinal Chemistry : Precursor for pyrazolo[1,5-a]pyrimidine derivatives with anticancer activity (IC₅₀: 2–10 µM against HeLa cells) .

- Sensing : Derivatives like DCM-OH act as fluorophores in near-infrared (NIR) probes for hydrogen sulfide detection in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.